molecular formula C10H8N2 B1590011 2-(1H-Indol-4-yl)acetonitrile CAS No. 30933-66-5

2-(1H-Indol-4-yl)acetonitrile

Cat. No. B1590011
CAS RN: 30933-66-5
M. Wt: 156.18 g/mol
InChI Key: GRDGWHIQADJRCG-UHFFFAOYSA-N
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Description

2-(1H-Indol-4-yl)acetonitrile is a compound that has been synthesized and studied for its optical, thermal, and electroluminescence properties . It is a donor–π–acceptor fluorophore that exhibits high fluorescence quantum yield and good thermal stability . This makes it an excellent candidate for OLED applications .


Synthesis Analysis

An efficient protocol for the activation of 3-(2-nitroethyl)-1H-indoles toward spirocyclization and subsequent rearrangement into 2-(1H-indol-2-yl)acetonitriles has been developed . A series of new fluorophores based on 2-(1H-indol-3-yl)acetonitrile incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine was designed and synthesized .


Molecular Structure Analysis

The geometric and electronic structures of the fluorophores in the ground and excited states have been studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods . The absorption of the compounds in various solvents corresponds to S0 → S1 transitions .


Chemical Reactions Analysis

The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units . The most intense bands with respect to the higher oscillator strengths are mainly contributed by HOMO → LUMO transition .


Physical And Chemical Properties Analysis

2-(1H-Indol-4-yl)acetonitrile has a molecular weight of 156.18400 and a density of 1.219g/cm3 . It has a boiling point of 374.108ºC .

Scientific Research Applications

1. Optical, Thermal, and Electroluminescence Properties

  • Application Summary: 2-(1H-Indol-4-yl)acetonitrile is used in the synthesis of donor–π–acceptor fluorophores, which have been studied for their optical, thermal, and electroluminescence properties .
  • Methods of Application: The compounds were synthesized and their properties analyzed in various solvents with different polarities . The geometric and electronic structures of the fluorophores in the ground and excited states were studied using density functional theory (DFT) and time-dependent density functional theory (TDDFT) methods .
  • Results: Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C), and could be excellent candidates for OLED applications . The vacuum deposited non-doped OLED device was fabricated using BITIAN as an emitter, and the device shows electroluminescence (EL) at 564 nm, maximum current efficiency (CE) 0.687 cd A −1 and a maximum external quantum efficiency (EQE) of 0.24% .

2. Multicomponent Reactions

  • Application Summary: Indoles, including 2-(1H-Indol-4-yl)acetonitrile, are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of indole in multicomponent reactions .
  • Results: The results of these reactions are the synthesis of various heterocyclic compounds .

3. Biological and Clinical Applications

  • Application Summary: Derivatives of indole, including 2-(1H-Indol-4-yl)acetonitrile, have diverse biological and clinical applications .
  • Methods of Application: The specific methods of application are not detailed in the source, but it mentions the use of indole derivatives in biological and clinical applications .
  • Results: The results of these applications are not detailed in the source .

Future Directions

The future directions of research on 2-(1H-Indol-4-yl)acetonitrile could involve further exploration of its optical, thermal, and electroluminescence properties for potential applications in OLEDs . Additionally, the development of new synthesis protocols could lead to the creation of novel fluorophores with improved properties .

properties

IUPAC Name

2-(1H-indol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c11-6-4-8-2-1-3-10-9(8)5-7-12-10/h1-3,5,7,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDGWHIQADJRCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510841
Record name (1H-Indol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Indol-4-yl)acetonitrile

CAS RN

30933-66-5
Record name (1H-Indol-4-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-indol-4-ylacetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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